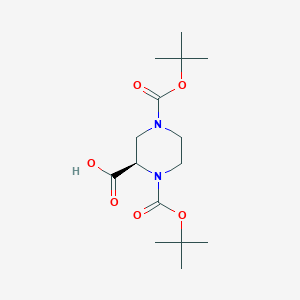

(R)-1,4-双(叔丁氧羰基)哌嗪-2-羧酸

描述

Synthesis Analysis

The synthesis of related piperazine derivatives involves condensation reactions, where specific reactants are combined under controlled conditions to form the desired compound. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, involves the reaction of carbamimide and 3-fluorobenzoic acid in the presence of hydroxybenzotriazole and a carbodiimide hydrochloride under basic conditions, showcasing a typical synthesis route for these types of compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

The structural elucidation of these compounds often involves X-ray diffraction (XRD) studies. These studies provide detailed insights into the crystalline structure, helping to understand the molecular geometry and spatial arrangement of atoms within the compound. XRD studies on similar compounds have confirmed the monoclinic crystal system and space group, indicating the precise molecular arrangement that contributes to their chemical behavior and reactivity (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, including condensation, amination, and hydrolysis, depending on the functional groups attached to the piperazine backbone. These reactions are pivotal for the synthesis of complex organic molecules and potential pharmaceuticals. For example, the synthesis of carbon-14 labeled derivatives for tracer studies in cerebral vasodilators highlights the compound's utility in developing drugs with specific biological activities (Satomi, Kawashima, & Awata, 1988).

科学研究应用

晶体工程和热化学: 一项研究探讨了源自某些羧酸的哌嗪二酮的合成、晶体堆积和热化学。观察到这些化合物通过氢键、芳烃相互作用和烷基链交错组装晶体。还研究了热化学性质,揭示了可逆的热事件 (Wells 等人,2012).

钛酰亚胺配合物: 进行了一项关于含有基于哌嗪的二酰胺-二胺配体的新的钛酰亚胺配合物研究。描述了新的哌嗪衍生物的合成及其与各种化合物反应形成钛配合物的情况,为材料科学中的潜在应用提供了见解 (Lloyd 等人,1999).

血管紧张素 II 受体拮抗剂: 一系列 1,4-二取代-哌嗪-2-羧酸被发现是非肽血管紧张素 II 受体拮抗剂,对开发新的药理学工具具有重要意义 (Wu 等人,1993).

放射性药物中的混合配体概念: 一项研究引入了基于 [99(m)Tc(OH2)3(CO)3]+ 的混合配体概念,用于标记生物活性分子,这可能有利于放射性药物领域 (Mundwiler 等人,2004).

X 射线衍射和生物学评估: 进行了叔丁基哌嗪-1-羧酸衍生物的研究,重点是它们的合成、表征和生物学评估。这项研究有助于了解这些化合物的结构特性和潜在的生物学应用 (Sanjeevarayappa 等人,2015).

超分子材料中的自组装: 一项研究调查了具有氢键部分的苝二酰亚胺衍生物中的自组装。该研究提供了对超分子聚合物材料的分子设计和自组装的见解 (Yang 等人,2009).

安全和危害

The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation of dust and wearing protective gloves and eye protection .

未来方向

The compound and its derivatives have potential applications in various fields, including drug research and materials science . For instance, research into new titanium imido complexes containing piperazine-based diamido–diamine ligands was conducted . The synthesis of new piperazine derivatives and their reaction with various compounds to form titanium complexes was described, offering insights into potential applications in materials science .

属性

IUPAC Name |

(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZGWFQKLVCLLA-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649923 | |

| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

CAS RN |

173774-48-6 | |

| Record name | (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)